Sphingosine
Overview
Description
Sphingosine is an 18-carbon amino alcohol with the chemical formula C18H37NO2. It is a fundamental component of sphingolipids, which are essential constituents of cell membranes. This compound is characterized by its long aliphatic chain and an amino group at the 2-position, making it amphiphilic and capable of interacting with both hydrophilic and hydrophobic regions of the cell membrane .
Mechanism of Action
Target of Action
Sphingosine primarily targets This compound-1-phosphate (S1P) receptors . These receptors, known as S1PR1-S1PR5, are involved in several cellular and physiological events, including lymphocyte/hematopoietic cell trafficking . This compound also targets the Genome polyprotein in various organisms .
Mode of Action
This compound can be phosphorylated in vivo via two kinases, this compound kinase type 1 and this compound kinase type 2 . This leads to the formation of this compound-1-phosphate (S1P), a potent signaling lipid . S1P exerts its action through multiple enzymatic reactions in different cell locations, such as the endoplasmic reticulum, mitochondria, and nucleus . It interacts with its GPCRs on the cell surface , regulating cellular behavior such as migration, adhesion, survival, and proliferation .
Biochemical Pathways
This compound is synthesized from palmitoyl CoA and serine in a condensation required to yield dihydrothis compound . The catabolically generated this compound is phosphorylated by either of two this compound kinases, SPHK1 and SPHK2, to produce S1P . S1P/S1PR/G-proteins have the ability to trigger different signaling pathways within the cell, such as PI3K/Akt/mTOR .
Pharmacokinetics
It’s known that this compound is extensively metabolized, with 14 metabolites identified, including two major active metabolites (cc112273 and cc1084037) and one major inactive metabolite (rp101124) in circulation . Ozanimod, a this compound 1-phosphate receptor modulator, has been studied for its pharmacokinetics, showing that the total mean recovery of the administered radioactivity was ∼63%, with ∼26% and ∼37% recovered from urine and feces, respectively .
Result of Action
The molecular and cellular effects of this compound’s action are diverse. For instance, this compound and its derivative, S1P, have been found to promote cold tolerance in cold-tolerant citrus species . This compound also plays a role in regulating development, metabolism, inflammation, and many other aspects of life .
Action Environment
The action of this compound can be influenced by environmental factors. For example, in plants, the role of this compound in cold stress tolerance has been studied, with findings indicating that this compound accumulation promotes cold tolerance in cold-tolerant citrus species .
Advantages and Limitations for Lab Experiments
One of the advantages of using sphingosine in lab experiments is its ability to specifically target various signaling pathways, which are involved in regulating cell proliferation, differentiation, migration, and apoptosis. However, one limitation is that this compound has been found to be toxic at high concentrations, which should be taken into consideration when using this compound in lab experiments.
Future Directions
Future research on sphingosine should focus on fully understanding its mechanism of action, including its effects on various signaling pathways and its impact on other physiological systems. Additionally, research on the use of this compound in combination with other therapies should be conducted to determine if it can enhance the effectiveness of other treatments. Furthermore, investigating the potential use of this compound for the treatment of other diseases such as neurodegenerative disorders and immune disorders should be further explored.
In conclusion, this compound is a naturally occurring amino alcohol that has a wide range of biological activities including anti-inflammatory, anti-cancer, and pro-apoptotic effects. It has potential use in the treatment of cancer, neurodegenerative diseases, and immune disorders. However, more research is needed to fully understand its mechanism of action, potential side effects, and its efficacy in combination with other therapies. Additionally, research on its potential use for the treatment of other diseases such as neurodegenerative disorders and immune disorders should also be conducted. Future research on this compound should focus on understanding its mechanism of action, its effects on various signaling pathways, and its potential use as a therapeutic target for the treatment of cancer, neurodegenerative diseases, and immune disorders.
Scientific Research Applications
Sphingosine has a wide range of scientific research applications:
Preparation Methods
Synthetic Routes and Reaction Conditions
Sphingosine is synthesized de novo in the endoplasmic reticulum through a series of enzymatic reactions. The process begins with the condensation of palmitoyl-CoA and serine, catalyzed by serine palmitoyltransferase, to form 3-ketosphinganine. This intermediate is then reduced to dihydrothis compound, which is subsequently desaturated to form this compound .
Industrial Production Methods
Industrial production of this compound often involves the extraction from natural sources, such as mammalian tissues, using lipid extraction methods. One common method is the modified Bligh and Dyer method, which partitions lipids into a binary mixture of chloroform and methanol . This is followed by reverse-phase ultrahigh-performance liquid chromatography (UHPLC) and mass spectrometry (MS) analysis to isolate and quantify this compound .
Chemical Reactions Analysis
Types of Reactions
Sphingosine undergoes various chemical reactions, including:
Phosphorylation: This compound can be phosphorylated by this compound kinases to form this compound-1-phosphate, a potent signaling lipid.
Oxidation and Reduction: This compound can be oxidized to form ceramides, which are involved in cell signaling and apoptosis.
Substitution: This compound can react with fatty acids to form complex sphingolipids, such as sphingomyelin.
Common Reagents and Conditions
Phosphorylation: This compound kinases and ATP are commonly used for phosphorylation reactions.
Oxidation: Enzymes such as ceramide synthase are involved in the oxidation of this compound to ceramides.
Substitution: Fatty acyl-CoA and specific enzymes are used for the formation of complex sphingolipids.
Major Products
This compound-1-phosphate: Formed through phosphorylation and involved in various signaling pathways.
Ceramides: Formed through oxidation and play a role in cell apoptosis and signaling.
Sphingomyelin: A complex sphingolipid formed through substitution reactions.
Comparison with Similar Compounds
Similar Compounds
Dihydrosphingosine: A precursor in the biosynthesis of this compound and shares similar structural features.
Phytothis compound: Found in yeast and plants, it has an additional hydroxyl group compared to this compound.
Ceramides: Formed from this compound and involved in cell signaling and apoptosis.
Uniqueness
This compound is unique due to its role as a precursor to this compound-1-phosphate, a potent signaling molecule with diverse biological functions. Unlike dihydrothis compound and phytothis compound, this compound is more prevalent in mammalian cells and has a broader range of signaling activities .
Properties
CAS No. |
123-78-4 |
---|---|
Molecular Formula |
C18H37NO2 |
Molecular Weight |
299.5 g/mol |
IUPAC Name |
(E)-2-aminooctadec-4-ene-1,3-diol |
InChI |
InChI=1S/C18H37NO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-18(21)17(19)16-20/h14-15,17-18,20-21H,2-13,16,19H2,1H3/b15-14+ |
InChI Key |
WWUZIQQURGPMPG-CCEZHUSRSA-N |
Isomeric SMILES |
CCCCCCCCCCCCC/C=C/C(C(CO)N)O |
SMILES |
CCCCCCCCCCCCCC=CC(C(CO)N)O |
Canonical SMILES |
CCCCCCCCCCCCCC=CC(C(CO)N)O |
Appearance |
Unit:25 mgSolvent:nonePurity:98+%Physical solid |
melting_point |
81 °C |
2733-29-1 123-78-4 |
|
physical_description |
Solid |
Pictograms |
Irritant |
Synonyms |
2-Amino-4-octadecene-1,3-diol; trans-4-Sphingenine; Erythrosphingosine; (2S,3R,4E)-2-Amino-4-octadecene-1,3-diol; (-)-Sphingosine; |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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